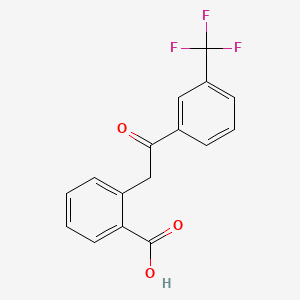

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)-

CAS No.: 50439-12-8

Cat. No.: VC17984562

Molecular Formula: C16H11F3O3

Molecular Weight: 308.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50439-12-8 |

|---|---|

| Molecular Formula | C16H11F3O3 |

| Molecular Weight | 308.25 g/mol |

| IUPAC Name | 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid |

| Standard InChI | InChI=1S/C16H11F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h1-8H,9H2,(H,21,22) |

| Standard InChI Key | RPBXZQUBVUVVET-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name is 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid, reflecting its bifunctional architecture:

-

Benzoic acid core: Substituted at the ortho position with a methyl group (o-toluic acid).

-

Acyl side chain: A ketone-linked 3-(trifluoromethyl)benzoyl group at the alpha carbon.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 50439-12-8 |

| Molecular Formula | C₁₆H₁₁F₃O₃ |

| Molecular Weight | 308.25 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

| InChIKey | RPBXZQUBVUVVET-UHFFFAOYSA-N |

The trifluoromethyl group at the meta position of the benzoyl moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Spectral and Stereochemical Data

While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, analogous compounds like 3-(trifluoromethyl)benzoic acid (CAS 433-97-6) exhibit characteristic signals:

-

¹H NMR: Aromatic protons resonate at δ 7.8–8.2 ppm, with the carboxylic acid proton near δ 12.5 ppm .

-

¹³C NMR: The CF₃ group causes deshielding of adjacent carbons, appearing at ~120 ppm (q, J = 288 Hz) .

Synthetic Pathways and Reactivity

Proposed Synthesis Routes

The compound can likely be synthesized via Friedel-Crafts acylation or esterification followed by hydrolysis:

-

Acylation of o-toluic acid: Reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

-

Ketone formation: Coupling o-toluic acid’s methyl group with a benzoyl chloride derivative under basic conditions .

Physicochemical Properties

Experimental and Predicted Data

Direct measurements for this compound are scarce, but properties can be extrapolated from related structures:

The trifluoromethyl group enhances lipophilicity (logP ≈ 3.5–4.0 predicted), favoring membrane permeability in biological systems.

Applications in Pharmaceutical and Industrial Chemistry

Drug Discovery and Development

Trifluoromethyl groups are prized in medicinal chemistry for their ability to:

-

Improve metabolic stability: By resisting oxidative degradation.

-

Enhance binding affinity: Via hydrophobic interactions with target proteins.

While no direct studies on this compound exist, structurally similar agents are used as:

-

Enzyme inhibitors: For kinases and proteases.

-

Antibacterial agents: Leveraging the benzoic acid’s antimicrobial properties .

Agrochemistry and Material Science

The compound’s acyl group may serve as an intermediate in synthesizing:

-

Herbicides: Trifluoromethyl-substituted compounds disrupt plant amino acid synthesis.

-

Polymer additives: To modify thermal stability and solubility .

Research Gaps and Future Directions

Unexplored Areas

-

Toxicological profiles: Acute and chronic toxicity studies are absent.

-

Catalytic applications: Potential as a ligand in asymmetric synthesis.

-

Biological activity screens: Antibacterial, antifungal, or anticancer assays.

Methodological Recommendations

-

Synthetic optimization: Develop scalable, low-cost routes using green chemistry principles.

-

Computational modeling: Predict ADMET properties via QSAR studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume